molecular formula C25H21FN2O4S B2853557 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 902444-87-5

2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Katalognummer B2853557
CAS-Nummer: 902444-87-5
Molekulargewicht: 464.51
InChI-Schlüssel: WBCROIOYPZTVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as FTAA, is a fluorescent probe that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and cyclization reactions.

Starting Materials
2-Acetylbenzoic acid, o-Toluidine, P-toluenesulfonyl chloride, 6-Fluoro-3-nitroquinoline, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Acetone, Diethyl ether, Wate

Reaction
Step 1: Synthesis of 6-Fluoro-4-hydroxyquinoline, React 6-Fluoro-3-nitroquinoline with Sodium borohydride in Ethanol to obtain 6-Fluoro-4-hydroxyquinoline, Step 2: Synthesis of 6-Fluoro-4-oxo-3-tosylquinoline, React 6-Fluoro-4-hydroxyquinoline with P-toluenesulfonyl chloride in Acetone to obtain 6-Fluoro-4-tosylquinoline, React 6-Fluoro-4-tosylquinoline with Sodium hydroxide in Water to obtain 6-Fluoro-4-oxo-3-tosylquinoline, Step 3: Synthesis of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, React 2-Acetylbenzoic acid with o-Toluidine in Ethanol to obtain N-(o-tolyl)acetamide, React N-(o-tolyl)acetamide with 6-Fluoro-4-oxo-3-tosylquinoline in Ethanol to obtain 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Wissenschaftliche Forschungsanwendungen

2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been extensively used in scientific research to detect and visualize amyloid fibrils in various biological samples, including tissues, cells, and fluids. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has also been used to study the formation and propagation of amyloid fibrils, which is crucial for understanding the pathogenesis of these diseases. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been used to develop diagnostic tools for amyloid-related diseases, such as Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves the selective binding to amyloid fibrils, which are formed by the aggregation of misfolded proteins. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide binds to the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This fluorescence signal can be used to detect and visualize amyloid fibrils in various biological samples.

Biochemische Und Physiologische Effekte

2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have minimal biochemical and physiological effects, making it suitable for various applications in biomedical research. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to be non-toxic to cells and tissues, and does not interfere with cellular functions. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have minimal binding to non-amyloid proteins, ensuring high selectivity for amyloid fibrils.

Vorteile Und Einschränkungen Für Laborexperimente

2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid fibrils, its ease of use, and its compatibility with various imaging techniques. However, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide also has some limitations, such as its limited binding to certain types of amyloid fibrils, and its potential interference with other fluorescent probes.

Zukünftige Richtungen

There are several future directions for the development and application of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide. One potential direction is the modification of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide to improve its selectivity and sensitivity for specific types of amyloid fibrils. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide could be used in combination with other imaging techniques, such as positron emission tomography (PET), to improve the diagnosis and monitoring of amyloid-related diseases. Finally, the development of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide-based therapeutics for the treatment of amyloid-related diseases is an exciting area of research that holds significant promise for the future.

Eigenschaften

IUPAC Name

2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCROIOYPZTVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.